N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide
Description
N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative featuring a 3-chlorophenyl group and a cyclopropanecarboxamido substituent. The benzofuran core is known for its aromatic stability and ability to engage in π-π interactions, while the cyclopropane ring introduces conformational rigidity, which may enhance metabolic stability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-12-4-3-5-13(10-12)21-19(24)17-16(22-18(23)11-8-9-11)14-6-1-2-7-15(14)25-17/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOGPWTFWIQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide, a compound with significant potential in pharmaceutical applications, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran backbone, which is known for its diverse biological activities. The inclusion of a cyclopropanecarboxamide moiety and a chlorophenyl group enhances its pharmacological profile. The chemical structure can be represented as follows:
- Molecular Formula : C_{16}H_{16}ClN_{2}O_{3}
- IUPAC Name : this compound
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases, which are critical in various signaling pathways associated with cancer and other diseases .
- Modulation of Calcium Channels : It has been reported to influence intracellular calcium levels, thereby affecting cellular processes such as muscle contraction and neurotransmitter release .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating resistant bacterial strains .
1. Anticancer Activity
A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The IC50 values were determined through MTT assays, revealing significant cytotoxicity against breast cancer cells with an IC50 of approximately 12 µM .
2. Neuroprotective Effects
In animal models, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral tests indicated improved outcomes in memory and learning tasks when administered prior to oxidative stress exposure .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | ~70% |
| Half-life | 4 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycle :
- The benzofuran core in the target compound and CM945615 contrasts with the tetrahydrofuran in cyprofuram and the benzothiazole in the antimicrobial analog. Benzofuran’s aromaticity may enhance binding to biological targets compared to tetrahydrofuran’s partial saturation .
- Benzothiazole derivatives () often exhibit antimicrobial activity due to their electron-deficient aromatic system, which disrupts microbial enzymes .
The 3-chlorophenyl moiety, common to all compounds, likely contributes to lipophilicity and target binding through halogen interactions .
Molecular Weight and Bioavailability :
- The target compound and CM945615 share identical molecular weights (377.22), but their substituents influence solubility and permeability. Cyprofuram’s lower molecular weight (308.72) may enhance bioavailability, aligning with its use as a pesticide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
